molecular formula C11H12ClF3N2 B2505602 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 2044744-71-8

2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B2505602
CAS No.: 2044744-71-8
M. Wt: 264.68
InChI Key: XMKBEJQNTNEAHV-UHFFFAOYSA-N
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Description

The compound 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a synthetic indole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the indole ring and an ethylamine side chain at the 3-position, forming a hydrochloride salt (Figure 1). The trifluoromethyl group is a strong electron-withdrawing moiety, enhancing metabolic stability and influencing binding interactions in biological systems . The hydrochloride salt improves aqueous solubility, a common feature in amine-containing pharmaceuticals.

Properties

IUPAC Name

2-[2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2.ClH/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10;/h1-4,16H,5-6,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKBEJQNTNEAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044744-71-8
Record name 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced derivatives of the ethanamine side chain.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the indole ring and modifications to the ethylamine side chain. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported activities.

Substituent Variations on the Indole Ring

Trifluoromethyl (-CF₃) vs. Hydrogen (-H) or Alkyl Groups
  • Tryptamine hydrochloride ([2-(1H-indol-3-yl)ethanamine hydrochloride]): The parent compound lacks substituents on the indole ring. It exhibits anti-plasmodial activity and binds HSP90 via hydrogen bonds (GLU527 and TYR604) .
Trifluoromethyl (-CF₃) vs. Halogens or Heterocycles
  • 2-[5-chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride : A 5-chloro and 2-pyridinyl substitution pattern confers dual electronic effects (electron-withdrawing Cl and π-stacking pyridine). This compound may target kinases or GPCRs .
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
  • 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride : The 5-OCF₃ group is bulkier and more polar than CF₃, which could reduce membrane permeability but enhance interactions with polar residues in targets like 5-HT receptors .

Modifications to the Ethylamine Side Chain

  • Triazine-Linked Derivatives : Compounds like N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethyl)-1,3,5-triazine-2,4,6-triamine hydrochloride () extend the side chain into a triazine scaffold, enabling multivalent interactions with receptors such as 5-HT₇ .

Physicochemical Properties

Compound Name Substituents (Indole Position) Molecular Weight Key Features
Target Compound 2-CF₃, 3-ethylamine ~264.6 (HCl salt) High lipophilicity (CF₃), improved solubility (HCl salt)
Tryptamine hydrochloride None ~196.7 Baseline for anti-plasmodial activity
2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine HCl 5-Cl, 2-pyridinyl ~320.2 Dual electronic effects, kinase inhibition potential
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine HCl 2-Me, 5-OCF₃ ~294.7 Polar substituent, 5-HT receptor targeting

Biological Activity

The compound 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride (CAS RN: 2044744-71-8) is a derivative of indole, which has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing research findings and presenting relevant data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Chemical Formula C11H12F3N2HCl\text{Chemical Formula }C_{11}H_{12}F_3N_2\cdot HCl

Antitumor Activity

Research indicates that indole derivatives, including those containing trifluoromethyl groups, often exhibit significant antitumor properties. For instance, compounds similar to 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine have shown promising results in inhibiting various cancer cell lines.

A study highlighted that certain indazole derivatives demonstrated IC50 values in the low nanomolar range against cancer cell lines such as HL60 and HCT116, indicating potent inhibitory effects on tumor growth . While specific data for this compound is limited, its structural similarity suggests potential efficacy.

Kinase Inhibition

Indole derivatives are also recognized for their ability to inhibit kinases, which are crucial in cancer progression and other diseases. For example, compounds with similar structures have been reported to selectively inhibit kinases like CHK1 and CDK2 with IC50 values ranging from single-digit nanomolar to micromolar levels . Although specific studies on this compound are sparse, its design suggests it may interact with similar targets.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is heavily influenced by their structure. The presence of the trifluoromethyl group is known to enhance lipophilicity and modify the electronic properties of the molecule, potentially increasing its binding affinity to biological targets .

Summary of SAR Findings

CompoundIC50 (nM)Target
Compound A8.3HL60
Compound B1.3HCT116
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amineTBDTBD

Case Studies

Several studies have evaluated the biological activities of indole derivatives similar to this compound:

  • Anticancer Properties : A study on a series of indole derivatives showed that modifications at the 3-position significantly affected their anticancer activity against various cell lines.
  • Kinase Inhibition : Research indicated that compounds with trifluoromethyl substitutions had enhanced kinase inhibition profiles compared to their non-fluorinated counterparts.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride, considering yield and purity?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including indole ring functionalization and subsequent amine group introduction. Key considerations include:

  • Trifluoromethylation: Use of trifluoromethylating agents (e.g., CF₃I or Umemoto’s reagent) under controlled conditions to minimize side reactions .
  • Amine Introduction: Reductive amination or transaminase-catalyzed reactions to attach the ethanamine moiety. For example, enzyme-mediated approaches (e.g., optimized transaminase loading at 15–20 mg/mL) can achieve >80% yield in analogous indole derivatives .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt with >95% purity .

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